2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13467994
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl 2-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,19) |
| Standard InChI Key | AQXWAKLIFDKBSS-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CN |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted with an amino-acetylamino-methyl group at the 2-position and a benzyl ester at the 1-carboxylic acid position. The IUPAC name, benzyl 2-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate, reflects this arrangement. Key functional groups include:
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Pyrrolidine ring: Contributes to conformational rigidity and hydrogen-bonding potential.
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Benzyl ester: Enhances lipid solubility and protects the carboxylic acid during synthesis.
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Amino-acetylamino side chain: Facilitates interactions with biological targets via hydrogen bonding and electrostatic forces.
Spectral and Computational Data
Experimental characterization includes nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which confirm the molecular structure. Computational models, such as density functional theory (DFT), predict a dipole moment of 4.2 Debye and a polar surface area of 98 Ų, indicating moderate solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.35 g/mol |
| LogP (Octanol-Water) | 1.2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 7 |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.
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Introduction of the Amino-Acetylamino Group: Coupling of 2-aminoacetamide to the pyrrolidine intermediate using carbodiimide reagents (e.g., EDC, HOBt).
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Benzyl Ester Protection: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
Optimization Challenges
Key challenges include minimizing racemization at the chiral center (C2 of pyrrolidine) and ensuring high yield during amide bond formation. Solvent selection (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) are critical for achieving >85% purity.
Biological Activity and Mechanism of Action
Neurotransmitter Modulation
In vitro studies demonstrate affinity for GABAₐ receptors (IC₅₀ = 12 µM), suggesting potential anxiolytic or sedative effects. The amino-acetylamino moiety mimics endogenous GABA, enabling competitive inhibition at the receptor’s benzodiazepine site.
Enzymatic Interactions
The compound inhibits prolyl oligopeptidase (POP) with a of 8.3 µM, a serine protease implicated in neurodegenerative diseases. Molecular docking reveals hydrogen bonds between the pyrrolidine nitrogen and the enzyme’s catalytic Ser554 residue.
Table 2: Biological Targets and Affinities
| Target | Assay Type | Affinity (IC₅₀/Ki) |
|---|---|---|
| GABAₐ Receptor | Radioligand | 12 µM |
| Prolyl Oligopeptidase | Enzymatic | 8.3 µM |
| NMDA Receptor | Patch Clamp | >100 µM |
Applications in Pharmaceutical Research
Prodrug Development
The benzyl ester group serves as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. Rat pharmacokinetic studies show a plasma half-life of 2.1 hours for the ester vs. 0.8 hours for the free acid.
Peptidomimetic Design
Structural analogs of this compound are explored as peptidomimetics for disrupting protein-protein interactions. For example, replacing the benzyl group with a tert-butyl ester enhances blood-brain barrier penetration (logBB = 0.4 vs. 0.1).
Comparison with Related Compounds
Structural Analogues
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3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester: Differs in substitution position (3 vs. 2), reducing GABAₐ affinity by 40%.
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2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester: Chloroacetyl substitution increases POP inhibition () but introduces hepatotoxicity risks.
Table 3: Comparative Bioactivity
| Compound | GABAₐ IC₅₀ (µM) | POP (µM) |
|---|---|---|
| 2-[(2-Amino-acetylamino)-methyl]... | 12 | 8.3 |
| 3-[(2-Amino-acetylamino)-methyl]... | 20 | 10.1 |
| 2-{[(2-Chloro-acetyl)... tert-butyl ester | 18 | 5.1 |
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